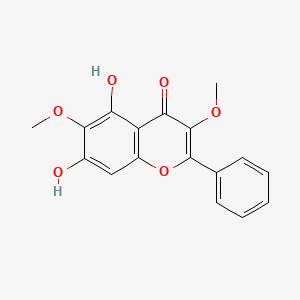
5,7-Dihydroxy-3,6-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These flavonoids are characterized by methoxy groups attached to the C6 atom of the flavonoid backbone . This compound is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as alcohols and ethers . It is known for its strong antioxidant activity, which helps combat free radical damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3,6-dimethoxyflavone typically involves the protection of carboxyl groups followed by a furanization reaction. This is then followed by reduction and methoxylation reactions to yield the target compound .
Industrial Production Methods
the general approach involves large-scale organic synthesis techniques, including the use of protected intermediates and catalytic reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3,6-dimethoxyflavone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5,7-Dihydroxy-3,6-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its role in cell signaling pathways and its potential as an antioxidant.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3,6-dimethoxyflavone involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . In cancer cells, it induces apoptosis through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
4′,5,7-Trihydroxy-3,6-dimethoxyflavone: This compound has similar antioxidant properties but differs in its hydroxylation pattern.
5,7-Dihydroxy-8,2′-dimethoxyflavone: Known for its anticancer activities, this compound has a different methoxylation pattern.
5-Hydroxy-3,7-dimethoxyflavone: Exhibits similar biological activities but with a different substitution pattern.
Uniqueness
5,7-Dihydroxy-3,6-dimethoxyflavone is unique due to its specific methoxylation and hydroxylation pattern, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
59917-40-7 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5,7-dihydroxy-3,6-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-16-10(18)8-11-12(13(16)19)14(20)17(22-2)15(23-11)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 |
InChI Key |
RVOWLPGDGHUGHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


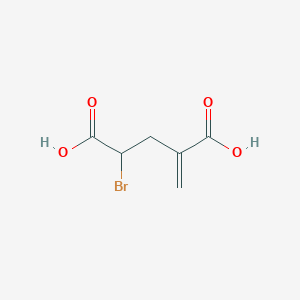

![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
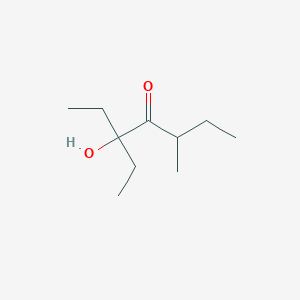
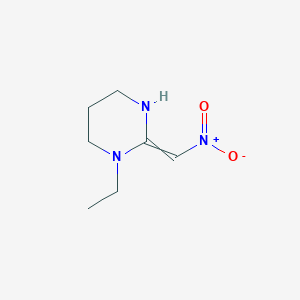
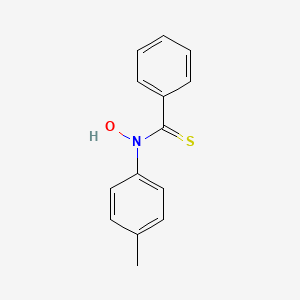
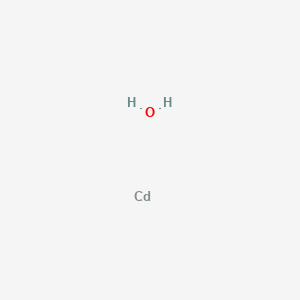
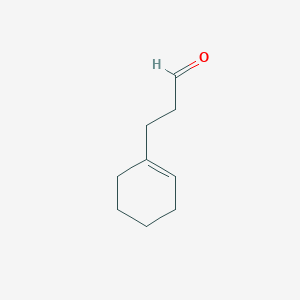
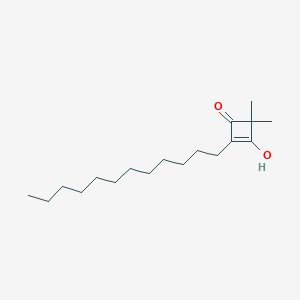
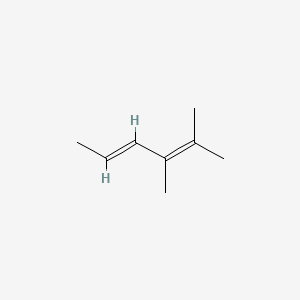
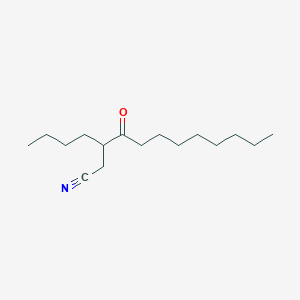
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
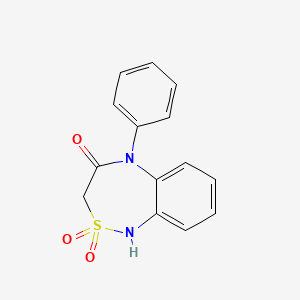
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
